Naphthalene-2,7-disulfonyl dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

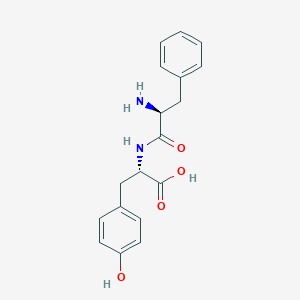

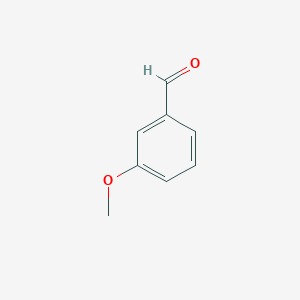

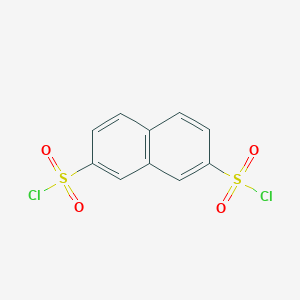

Naphthalene-2,7-disulfonyl dichloride is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by two sulfonyl groups attached to the 2nd and 7th positions of the naphthalene ring, with each sulfonyl group further bonded to a chlorine atom. This compound is an intermediate in the synthesis of various sulfonated naphthalene derivatives, which are used in diverse applications ranging from internal standards for chromatography to hydrophilic surface probes for proteins and membrane structures .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves sulfonation reactions. For instance, 2-naphthalene-d7-sulfonic acid is synthesized from naphthalene-d8 and sulfuric acid-d2 in a single step, indicating the potential for straightforward sulfonation of naphthalene compounds . Similarly, the synthesis of 3-azido-2,7-naphthalene disulfonate (ANDS) involves the introduction of azido and sulfonyl groups to the naphthalene core . These examples suggest that naphthalene-2,7-disulfonyl dichloride could be synthesized through direct sulfonation of naphthalene followed by chlorination of the sulfonyl groups.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene ring system, which provides a rigid, planar framework. The addition of sulfonyl groups introduces polar characteristics to the molecule, which can significantly alter its chemical behavior. For example, the presence of sulfonyl groups in 2,6-naphthalenedithiol indicates that similar structural modifications in naphthalene-2,7-disulfonyl dichloride would result in a compound with distinct chemical and physical properties .

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions, primarily due to the reactivity of their functional groups. The azido group in 3-azido-2,7-naphthalene disulfonate, for example, can undergo photodecomposition to form a reactive nitrene intermediate, which can then react with neighboring molecules to form fluorescent products . This suggests that naphthalene-2,7-disulfonyl dichloride could also engage in chemical reactions pertinent to its sulfonyl and chloro groups, such as substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The introduction of sulfonyl groups increases the solubility of these compounds in polar solvents, as evidenced by the solubility of sulfonated polybenzothiazoles containing naphthalene in polar aprotic solvents . This implies that naphthalene-2,7-disulfonyl dichloride would also exhibit increased solubility in similar solvents compared to unsubstituted naphthalene. Additionally, the presence of sulfonyl and chloro groups would affect the compound's reactivity, boiling and melting points, and its potential to form salts with various cations.

科学的研究の応用

-

Regioselective C–H Functionalization of Naphthalenes

- Field : Chemistry .

- Application : Naphthalene is a very important skeleton in chemistry as evidenced by the large number of active compounds containing it . Methods achieving easy functionalization of naphthalene derivatives are of great importance .

- Method : This review sums up reactions allowing regioselective functionalization of 1-substituted naphthalenes based on a directed C–H activation strategy .

- Results : Over the past ten years, a lot of research groups have tried to develop new methodologies to directly introduce different functional groups on every positions of naphthalene .

-

Treatment of Commercially Important Naphthalene Sulphonates

- Field : Environmental Science .

- Application : The treatability of naphthalene sulphonates in biological and chemical treatment systems is discussed and reviewed .

- Method : Methods employed in studying the treatability of naphthalene sulphonates are (a) ozonation, (b) Fenton (Fe 2+ /H 2 O 2), photo- and electro-Fenton processes, © electrochemical (EC) and photoelectrochemical processes, (d) ionizing radiation, (e) microwave-assisted catalytic wet air oxidation and (f) heterogeneous photocatalysis using titanium .

- Results : Due to the refractory nature of most commercial naphthalene sulphonates, this review focused on the application of advanced oxidation processes for their efficient degradation .

-

Synthesis of Epoxy Resins Derivatives of Naphthalene-2,7-diol

- Field : Materials Science .

- Application : The synthesis of epoxy resins derivatives of naphthalene-2,7-diol .

- Method : The paper presents the synthesis of epoxy resins derivatives of naphthalene-2,7-diol .

- Results : The obtained compounds have remarkably higher Tg, lower coefficient of thermal expansion, higher thermal stability, better moisture resistance and dielectric property .

-

Gravimetric Analysis

- Field : Analytical Chemistry .

- Application : Naphthalene-2,7-disulfonyl dichloride is used as a reagent in gravimetric analysis . Gravimetric analysis is a method in analytical chemistry to determine the quantity of analyte based on the mass of a solid .

- Method : In gravimetric analysis, the element to be determined is isolated in a solid compound of known composition and the amount of the element is determined by measuring the mass of the compound .

- Results : Naphthalene-2,7-disulfonyl dichloride can be recycled and is more efficient than other methods of gravimetric analysis .

-

Catalysis of Deacetylation

- Field : Organic Chemistry .

- Application : Naphthalene-2,7-disulfonyl dichloride is used to catalyze the deacetylation of acetyl groups .

- Method : The specific method of application or experimental procedure would depend on the specific reaction being catalyzed .

- Results : The use of Naphthalene-2,7-disulfonyl dichloride as a catalyst can increase the efficiency of the deacetylation process .

-

Pharmaceutical Testing

- Field : Pharmaceutical Sciences .

- Application : Naphthalene-2,7-disulfonyl dichloride can be used for pharmaceutical testing .

- Method : The specific method of application or experimental procedure would depend on the specific test being conducted .

- Results : The use of Naphthalene-2,7-disulfonyl dichloride in pharmaceutical testing can help ensure the safety and efficacy of pharmaceutical products .

-

NMR, HPLC, LC-MS, UPLC Testing

- Field : Analytical Chemistry .

- Application : Naphthalene-2,7-disulfonyl dichloride can be used in various analytical techniques such as NMR, HPLC, LC-MS, UPLC .

- Method : The specific method of application or experimental procedure would depend on the specific analytical technique being used .

- Results : The use of Naphthalene-2,7-disulfonyl dichloride in these analytical techniques can provide valuable information about the composition and properties of a sample .

特性

IUPAC Name |

naphthalene-2,7-disulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKUZZHKEDNPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383558 |

Source

|

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2,7-disulfonyl dichloride | |

CAS RN |

19551-16-7 |

Source

|

| Record name | Naphthalene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)